molecular formula C8H10OS B2956530 2-Phenyl-2-sulfanylethan-1-ol CAS No. 60615-96-5

2-Phenyl-2-sulfanylethan-1-ol

Cat. No.: B2956530
CAS No.: 60615-96-5
M. Wt: 154.23
InChI Key: RQBCKNGCMZQWDJ-UHFFFAOYSA-N
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Description

2-Phenyl-2-sulfanylethan-1-ol (IUPAC name: 1-phenyl-2-sulfanylethanol) is an organosulfur compound with the molecular formula C₈H₁₀OS and a molecular weight of 154.23 g/mol. Its structure features a phenyl group attached to a secondary carbon bearing both a sulfanyl (-SH) and a hydroxyl (-OH) group, as depicted in its SMILES notation: C1=CC=C(C=C1)C(CS)O . The InChIKey GADYZKYNBSDWMQ-UHFFFAOYSA-N uniquely identifies its stereochemical and structural properties .

Properties

IUPAC Name

2-phenyl-2-sulfanylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBCKNGCMZQWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-2-sulfanylethan-1-ol can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with thiourea to form benzyl isothiocyanate, which is then hydrolyzed to yield 2-Phenyl-2-sulfanylethan-1-ol. Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with formaldehyde, followed by the addition of hydrogen sulfide to introduce the sulfanyl group .

Industrial Production Methods

In industrial settings, the production of 2-Phenyl-2-sulfanylethan-1-ol often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-sulfanylethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydroxyl group can be reduced to form the corresponding alkane.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkanes.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

2-Phenyl-2-sulfanylethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-2-sulfanylethan-1-ol involves its interaction with various molecular targets and pathways. The sulfanyl group can form hydrogen bonds and interact with thiol-containing enzymes, potentially inhibiting their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with 2-phenyl-2-sulfanylethan-1-ol but differ in substituents or heteroatom placement:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Aromatic Substituent
2-Phenyl-2-sulfanylethan-1-ol C₈H₁₀OS 154.23 -OH, -SH Phenyl
(S)-(-)-1-Phenylethanol C₈H₁₀O 122.16 -OH Phenyl
2-(2-Thienyl)ethanol C₆H₈OS 128.19 -OH Thienyl (sulfur-containing heterocycle)
2-(4-Methyl-2-pyridyl)-1-phenylethan-1-ol C₁₄H₁₅NO 213.28 -OH Phenyl + pyridyl (nitrogen-containing heterocycle)
Key Observations:

Functional Groups: The target compound uniquely combines -OH and -SH groups, enhancing its nucleophilicity compared to analogs like (S)-(-)-1-Phenylethanol, which lacks sulfur . Sulfur’s presence in 2-(2-Thienyl)ethanol is part of the aromatic thiophene ring, altering electronic properties compared to the free -SH group in the target compound .

Aromatic Substituents :

  • The pyridyl group in 2-(4-Methyl-2-pyridyl)-1-phenylethan-1-ol introduces nitrogen, which can influence solubility and hydrogen-bonding interactions compared to purely hydrocarbon-based analogs .

Physicochemical Properties

While explicit data on boiling/melting points are unavailable in the provided sources, trends can be inferred:

  • Solubility: The target compound’s -SH group may increase polarity, enhancing solubility in polar solvents like water or ethanol compared to (S)-(-)-1-Phenylethanol. The pyridyl analog’s nitrogen atom likely improves solubility in aqueous acidic media due to protonation .
  • Stability: The -SH group in the target compound may render it prone to oxidation, unlike the more stable -OH group in (S)-(-)-1-Phenylethanol .

Biological Activity

2-Phenyl-2-sulfanylethan-1-ol, also known as phenyl sulfanyl ethanol, is an organic compound with the molecular formula C8H10OSC_8H_{10}OS. It features a phenyl group attached to a carbon atom that is also bonded to a sulfanyl (SH-SH) and a hydroxyl (OH-OH) group. This unique structure allows for various biological activities, making it a subject of interest in medicinal chemistry and biological research.

Antimicrobial Activity

Research indicates that 2-Phenyl-2-sulfanylethan-1-ol exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of vital enzymatic processes.

Table 1: Antimicrobial Efficacy of 2-Phenyl-2-sulfanylethan-1-ol

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antioxidant Activity

The antioxidant potential of 2-Phenyl-2-sulfanylethan-1-ol has been evaluated through various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Results indicate that the compound effectively scavenges free radicals, thereby contributing to its protective effects against oxidative stress.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 (µg/mL)
DPPH50
ABTS40

The biological activity of 2-Phenyl-2-sulfanylethan-1-ol can be attributed to its ability to form hydrogen bonds and interact with thiol-containing enzymes. The sulfanyl group can participate in redox reactions, while the phenyl group allows for π-π interactions with aromatic amino acids in proteins. These interactions can lead to the inhibition of certain enzymatic pathways, contributing to both antimicrobial and antioxidant effects.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Applied Microbiology, researchers tested the antimicrobial efficacy of 2-Phenyl-2-sulfanylethan-1-ol against clinical isolates of Staphylococcus aureus. The results demonstrated a concentration-dependent inhibition, suggesting potential for development as an antibacterial agent.

Case Study 2: Antioxidant Properties

A study featured in Food Chemistry evaluated the antioxidant properties of various sulfur-containing compounds, including 2-Phenyl-2-sulfanylethan-1-ol. The findings indicated that this compound significantly reduced oxidative damage in cellular models, highlighting its potential use in food preservation and health supplements.

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